
4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, specific information about the physical and chemical properties of “4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid” is not available .Applications De Recherche Scientifique
Antimicrobial Agents
4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid: has been investigated for its antimicrobial activity. Researchers have synthesized hybrid molecules by combining this compound with other moieties, such as thiazolidinediones. These hybrids exhibit promising direct activity against Gram-negative bacterial strains and anti-biofilm activity against Gram-positive strains . The goal is to enhance antibacterial effects and combat quinolone-resistant bacteria.
Antifungal Agents
In a related context, derivatives of 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid have been explored as potential antifungal agents. For instance, 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized, showing fungicidal activity against specific fungal strains . These investigations aim to address fungal infections and improve treatment options.
Exploring Quinolone Resistance
Given the rise of antibiotic-resistant bacteria, understanding how 4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid interacts with resistant strains is essential. Docking studies and comparative analyses with parent molecules like norfloxacin provide insights into potential advantages and limitations .
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with its target to exert its effect. While the specific mechanism of action for “4-(Piperazin-1-yl)-3-trifluoromethyl-benzoic acid” is not available, similar compounds with a piperazine moiety have been studied. For instance, piperaquine, an antimalarial agent, inhibits the P. Falciparum parasite’s haem detoxification pathway .
Propriétés
IUPAC Name |
4-piperazin-1-yl-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-7-8(11(18)19)1-2-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGPVURKRLEGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

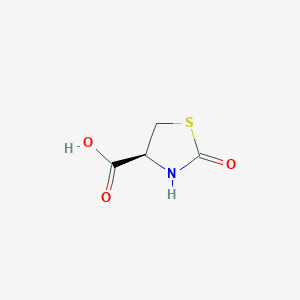
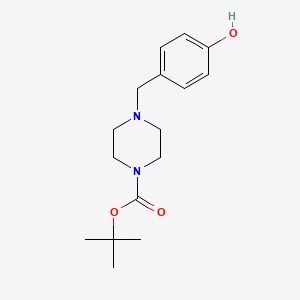


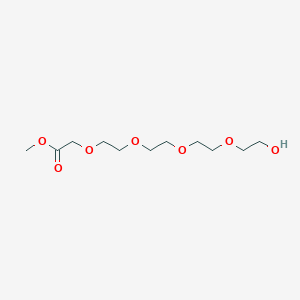
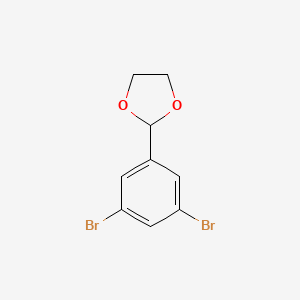
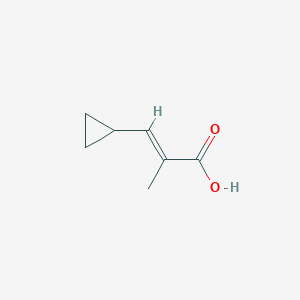
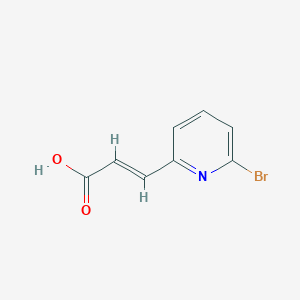



![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3154265.png)
![5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B3154271.png)
